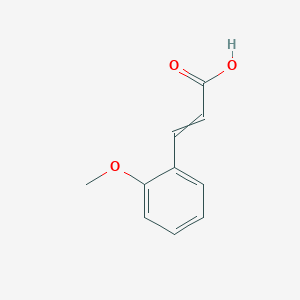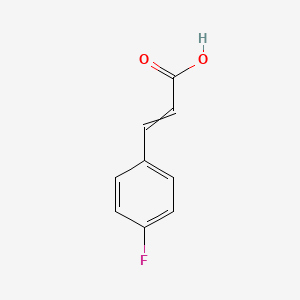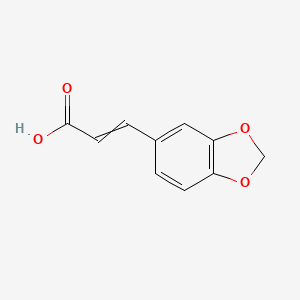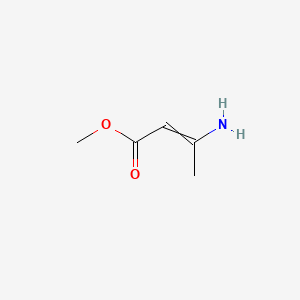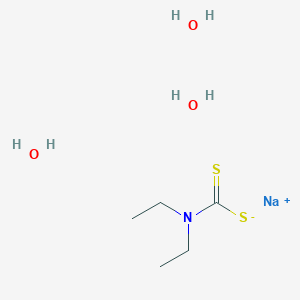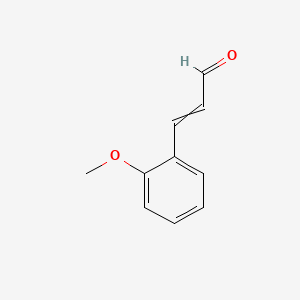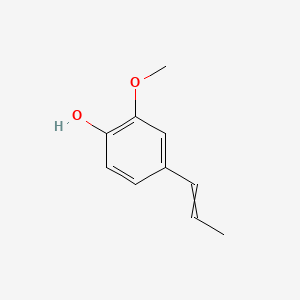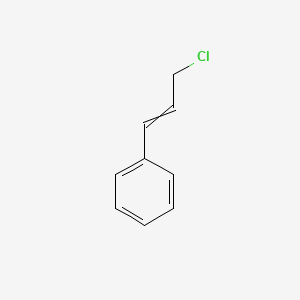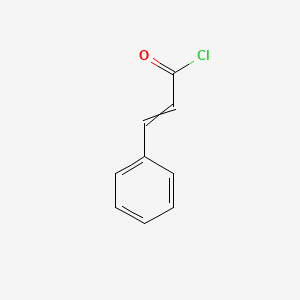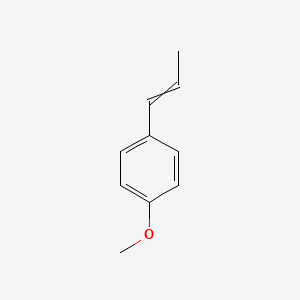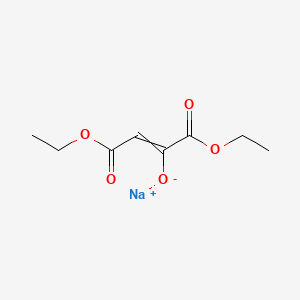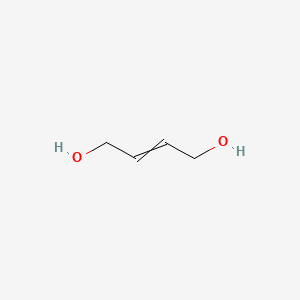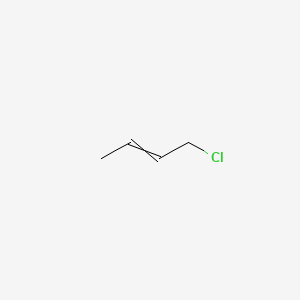
2-Butene, 1-chloro-
Overview
Description
2-Butene, 1-chloro- is a useful research compound. Its molecular formula is C4H7Cl and its molecular weight is 90.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butene, 1-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 1-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis
2-Butene, 1-chloro-, and its derivatives, like 2-chloro-1,3-butadiene (chloroprene), have significant applications in polymer chemistry. The controlled polymerization of chloroprene using reversible addition–fragmentation chain transfer (RAFT) polymerization is a notable example. This method allows precise control over the synthesis of poly(2-chloro-1,3-butadiene), which is used in various industrial applications, including adhesives and automotive components (Pullan, Liu, & Topham, 2013).
Catalysis and Reaction Mechanisms
2-Butene, 1-chloro- is involved in various catalytic and reaction mechanisms. For instance, its reaction with gaseous 2,3-dichlorobutane on catalysts like CaCl2, CaO, and Al2O3 results in products like cis- and trans-2-chloro-2-butene, 2-chloro-1-butene, and butadienes. These reactions, studied at different temperatures, contribute to understanding catalytic processes and reaction mechanisms (Noller, Hantsche, & Andréu, 1965).
Atmospheric Chemistry
In atmospheric chemistry, studies involving 2-chloro-1-butene and similar compounds reveal important insights. For example, the reactions between the nitrate radical and chlorinated butenes, including 2-chloro-1-butene, have been explored. FTIR spectroscopy identified the formation of acid chlorides, aldehydes, and NO2, providing valuable data on atmospheric reactions and pollutants (Waengberg, Ljungstroem, Hjorth, & Ottobrini, 1990).
Electrochemical Studies
Electrochemical studies of 1-chloro-2-butene offer insights into its reduction processes. Techniques like polarography and cyclic voltammetry have been employed to study the electrochemical reduction of this compound, revealing details about its behavior in electrochemical environments (Casado, Culleré, Julià, & Brillas, 1993).
Zeolite Catalysis
In zeolite catalysis, modifications of HZSM-5 zeolites for transforming 1-butene to intensify propylene production have been explored. This research is significant for understanding and improving catalytic processes for industrial applications (Epelde et al., 2014).
Stereochemistry and Kinetics
The stereochemistry and kinetics of reactions involving chlorine atoms and cis- and trans-2-butene have been studied extensively. These studies provide important data on the formation of various chlorinated butene derivatives and the effect of stereochemistry on these reactions (Kaiser et al., 2007).
properties
IUPAC Name |
1-chlorobut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRILODNOEEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052258 | |
| Record name | 1-Chloro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
591-97-9 | |
| Record name | Crotyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



